
Tetrazine-SS-Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-SS-Biotin is a bioorthogonal reagent that combines two functional groups: tetrazine and biotin, connected by a disulfide bond. Tetrazine is an electron-deficient diene known for its exceptional reactivity in bioorthogonal chemistry, while biotin is a well-established affinity tag widely used in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-SS-Biotin typically involves the derivatization of tetrazine scaffolds. The process includes the formation of tetrazine derivatives through various synthetic routes such as microwave-assisted reactions, solid-phase synthesis, metal-based reactions, [4+2] cycloaddition, and multicomponent one-pot reactions . The specific conditions for these reactions vary, but they generally require precise control of temperature, pressure, and the use of specific catalysts.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazine-SS-Biotin undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest bioorthogonal reactions, involving the reaction of tetrazine with strained alkenes or alkynes.
Substitution Reactions: Tetrazine can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
IEDDA Reaction: Common reagents include strained alkenes or alkynes, and the reaction is typically carried out in aqueous solutions or biological media.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions to facilitate the substitution.
Major Products:
Aplicaciones Científicas De Investigación
Tetrazine-SS-Biotin has a wide range of applications in scientific research, including:
Chemistry: Used in bioorthogonal chemistry for labeling and tracking biomolecules.
Biology: Employed in cellular labeling, live-cell imaging, and protein modification studies.
Medicine: Utilized in drug delivery systems, diagnostic imaging, and targeted therapy.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Tetrazine-SS-Biotin involves its bioorthogonal reactivity, particularly the IEDDA reaction. Tetrazine reacts with strained alkenes or alkynes to form stable cycloadducts, enabling the labeling and tracking of biomolecules in living systems . The biotin moiety allows for the affinity-based capture and purification of the labeled molecules .
Comparación Con Compuestos Similares
Triazine-Biotin: Similar in structure but with a triazine moiety instead of tetrazine.
Tetrazine-Fluorophore Conjugates: Tetrazine conjugated with various fluorophores for imaging applications.
Uniqueness: Tetrazine-SS-Biotin is unique due to its combination of high reactivity in bioorthogonal chemistry and the affinity properties of biotin. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C24H32N8O3S3 |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide |
InChI |
InChI=1S/C24H32N8O3S3/c33-20(4-2-1-3-19-22-18(14-36-19)29-24(35)30-22)25-10-12-38-37-11-9-21(34)26-13-16-5-7-17(8-6-16)23-31-27-15-28-32-23/h5-8,15,18-19,22H,1-4,9-14H2,(H,25,33)(H,26,34)(H2,29,30,35)/t18-,19-,22-/m0/s1 |
Clave InChI |
DNUZQOORFCMFKQ-IPJJNNNSSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


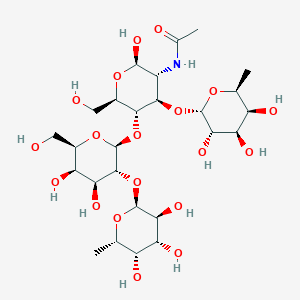
![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)
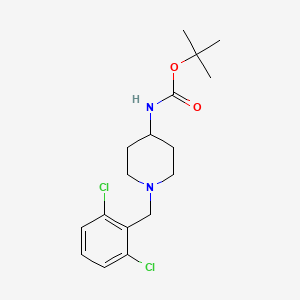
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)
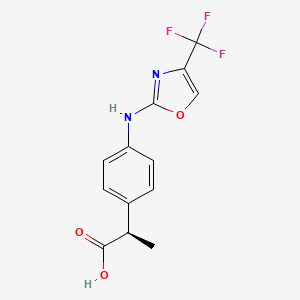
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

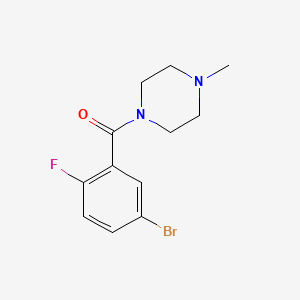
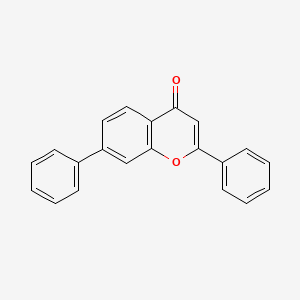

![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
